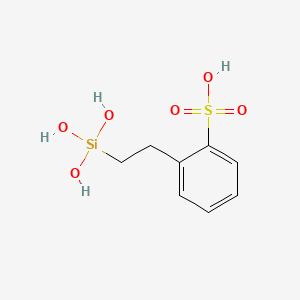
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C8H12O6SSi. It is a member of the silicate solution family and is commonly used as a chemical intermediate . This compound is known for its unique properties, including its ability to form strong bonds with various substrates, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques, such as distillation or crystallization, to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include sulfur trioxide and fuming sulfuric acid, which facilitate the sulfonation of the benzene ring.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can be used to oxidize the compound under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions typically yield sulfonated benzene derivatives, while oxidation reactions can produce various oxidized products.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chemical intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid involves its ability to form strong covalent bonds with various substrates. The sulfonic acid group acts as an electrophile, facilitating the formation of stable complexes with nucleophilic groups on the substrate. This interaction is crucial for its applications in adhesives and coatings, where strong bonding is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler analog that lacks the silane group but shares similar sulfonation properties.
Sulfonated Silanes: Compounds that contain both sulfonic acid and silane groups, similar to 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid.
Uniqueness
This compound is unique due to the presence of both sulfonic acid and silane groups, which confer distinct properties such as enhanced bonding strength and stability. This makes it particularly valuable in applications requiring strong and durable bonds .
Eigenschaften
Molekularformel |
C8H12O6SSi |
|---|---|
Molekulargewicht |
264.33 g/mol |
IUPAC-Name |
2-(2-trihydroxysilylethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H12O6SSi/c9-15(10,11)8-4-2-1-3-7(8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11) |
InChI-Schlüssel |
CALZMQXMTPOLCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC[Si](O)(O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















